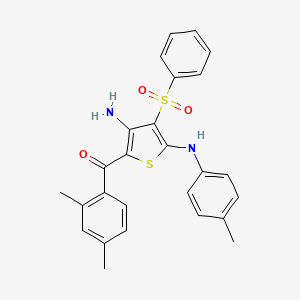
(3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C26H24N2O3S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A series of novel N-phenylpyrazolyl aryl methanone derivatives, including compounds related to (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone, have been synthesized and characterized, highlighting their potential for various biological activities. These compounds have shown promising herbicidal and insecticidal activities, indicating their potential use in agricultural applications (Wang et al., 2015).
Anticancer Potential
Research on thiophene heterocyclic compounds, closely related to the specified chemical, has revealed significant anticancer activity. Specifically, studies have shown that these compounds can inhibit the proliferation of human colon cancer cells through mechanisms involving the induction of apoptosis, which is dependent on the presence of the p53 protein. This highlights the potential of such compounds in the development of new anticancer therapies (Liao et al., 2017).
Chemical and Physical Properties Analysis
Investigations into the synthesis, characterization, and docking studies of compounds structurally similar to (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone have provided insights into their chemical and physical properties. These studies include detailed analysis using UV, IR, NMR, and mass spectrometry, alongside computational methods to predict their behavior and interactions with biological targets. Such research aids in understanding the antibacterial activity of these compounds and their potential as pharmaceutical agents (Shahana & Yardily, 2020).
Applications in Sensing Technologies
Polythiophene-based conjugated polymers, which share a structural motif with the specified chemical, have been developed for use in sensing applications. These polymers exhibit high selectivity and sensitivity toward specific metal ions in aqueous solutions, showcasing their potential in environmental monitoring and analytical chemistry (Guo et al., 2014).
Material Science and Polymer Research
Research into sulfonated poly(arylene ether ketone sulfone) copolymers, which relate to the chemical structure of interest, has shown improved properties such as dimensional stability and proton conductivity. These findings are relevant for applications in proton exchange membrane fuel cells, demonstrating the versatility of such compounds in material science and energy technologies (Xu et al., 2014).
Propiedades
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-methylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-12-19(13-10-16)28-26-25(33(30,31)20-7-5-4-6-8-20)22(27)24(32-26)23(29)21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYHWQFUOHJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=C(C=C(C=C3)C)C)N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-(pyridin-3-yloxy)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2984306.png)
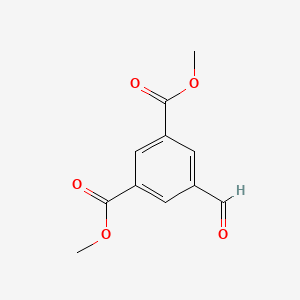
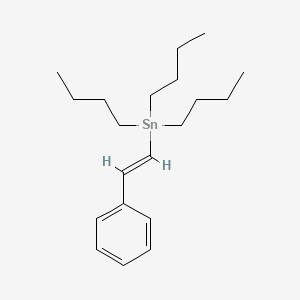

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984310.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2984312.png)
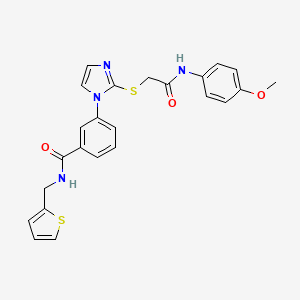
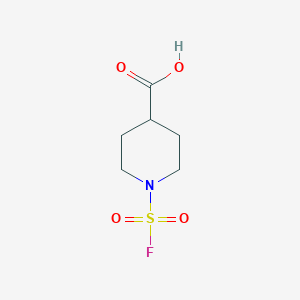
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)
![N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B2984325.png)
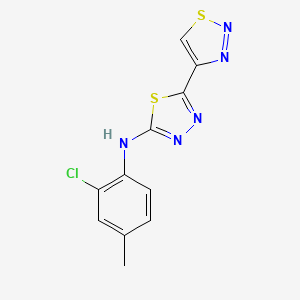
![tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2984328.png)
